molecular formula C5H13ClN2O2 B1322534 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride CAS No. 1236260-80-2

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Cat. No. B1322534
M. Wt: 168.62 g/mol
InChI Key: FBYIXZBYKFAMBX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with specific reagents and conditions. For instance, the synthesis of 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid is developed from N-phthaloylglycine, involving reactions with formic acid and formaldehyde to achieve N-methylated derivatives . Similarly, N-Benzyl-3-[(chlorophenyl)amino] propanamides are prepared through an uncatalyzed amine exchange reaction with benzylamine . These methods suggest that the synthesis of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride" could also involve amine exchange reactions and the use of protecting groups that are later removed.

Molecular Structure Analysis

The structure of compounds is typically confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray diffraction for crystalline substances . For example, the structure of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was confirmed by these methods, and the dihedral angle between substituted quinolyl and phenyl was determined to be 64.0° . These techniques would be applicable in analyzing the molecular structure of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride".

Chemical Reactions Analysis

The mass spectral behavior of related compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, shows cleavage of acylamino substituents and elimination of a hydroxyl radical . This information can be useful in predicting the chemical reactions and stability of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride" under electron impact conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often inferred from their molecular structure and functional groups. For instance, the presence of hydrogen bonds among molecules can lead to the formation of a three-dimensional structure in the crystal lattice . The compound's solubility, melting point, and reactivity can also be predicted based on the functional groups present in the molecule. The papers provided do not directly discuss the physical and chemical properties of "2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride", but similar analyses can be conducted based on the properties of related compounds.

Scientific Research Applications

  • Synthesis and Characterization : Luo-liang, C. (2010) reported the synthesis of a compound closely related to 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. This study highlights the importance of such compounds in the development of new bonding agents or intermediates in chemical synthesis (Chen Luo-liang, 2010).

  • Reactivity and Preparation of Derivatives : García-Martín, M. et al. (2001) explored the preparation and reactivity of derivatives related to 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (M. García-Martín, M. V. D. P. Báñez, J. Galbis, 2001).

  • Spectroscopic Characterization : In 2006, Zareva, S. conducted a detailed study on the structural and spectroscopic characterization of a compound structurally similar to 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. Such research provides insight into the molecular structure and behavior of these compounds (S. Zareva, 2006).

  • Anticonvulsant Studies : Idris, A. et al. (2011) investigated the anticonvulsant properties of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, which are structurally related to 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride. This type of research is pivotal in exploring the potential therapeutic applications of these compounds (A. Idris, N. Ayeni, Sallau, 2011).

  • Corrosion Inhibition Studies : Herrag, L. et al. (2010) studied the inhibitive action of new diamine derivatives against the corrosion of mild steel. This type of research is significant in material science, especially in the field of corrosion inhibition (L. Herrag, B. Hammouti, S. Elkadiri, A. Aouniti, C. Jama, H. Vezin, F. Bentiss, 2010).

  • Cytomegalovirus Inhibition : Buerger, I. et al. (2001) explored the inhibition of cytomegalovirus replication by a novel nonnucleoside inhibitor, providing an understanding of the antiviral applications of compounds similar to 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride (I. Buerger, J. Reefschlaeger, W. Bender, P. Eckenberg, A. Popp, O. Weber, Sascha Graeper, H. Klenk, H. Ruebsamen-Waigmann, S. Hallenberger, 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYIXZBYKFAMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

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